3-Methyl-4-phenyl-3-buten-2-one

Catalog No.
S1537763
CAS No.
1901-26-4
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-phenyl-3-buten-2-one

CAS Number

1901-26-4

Product Name

3-Methyl-4-phenyl-3-buten-2-one

IUPAC Name

3-methyl-4-phenylbut-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

BQJFBHBDOAIIGS-UHFFFAOYSA-N

SMILES

CC(=CC1=CC=CC=C1)C(=O)C

solubility

insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)C

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)C

The exact mass of the compound 3-Methyl-4-phenyl-3-buten-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4), also known as alpha-methylbenzylideneacetone, is a highly versatile alpha,beta-unsaturated ketone characterized by its alpha-methyl substitution on the benzylideneacetone core [1]. Operating as a low-melting solid (38-40 °C) with significant lipophilicity (logP ~2.6), this compound is primarily procured as a specialized precursor for asymmetric synthesis, fine chemical manufacturing, and fragrance formulation [2]. Its conjugated enone system, combined with the steric and electronic influence of the alpha-methyl group, makes it a critical building block for generating complex chiral scaffolds that cannot be accessed through standard unbranched enones [1].

Substituting 3-methyl-4-phenyl-3-buten-2-one with its unbranched analog, benzylideneacetone, fundamentally compromises downstream chiral synthesis and structural targeting. The alpha-methyl group is not merely a structural variation; it introduces a critical prochiral center that dictates the stereochemical outcome of reduction reactions. When subjected to biocatalytic or transition-metal reduction, the alpha-methylated enone yields a saturated ketone with a newly formed, highly controlled stereocenter, enabling the subsequent construction of diastereomeric scaffolds [1]. Unbranched comparators entirely lack this capacity, yielding stereochemically flat products. Furthermore, the steric bulk of the alpha-methyl group alters the molecule's susceptibility to nucleophilic attack, requiring specific regioselective synthesis conditions (such as acid-catalyzed aldol condensation) that differ drastically from the base-catalyzed routes used for generic enones .

Regioselective Synthesis Yield vs. C1-Condensation Alternatives

During the synthesis of enones from 2-butanone and benzaldehyde, the choice of catalytic conditions strictly dictates the regiochemistry of the product. Utilizing specific transition-metal complexes (such as Co(II)-bpy) or acid catalysis drives the condensation toward the C3-methylene group, yielding 3-methyl-4-phenyl-3-buten-2-one at a highly favorable 96:4 ratio over the C1-methyl condensation product (1-phenyl-1-penten-3-one)[1]. This regioselective control achieves an overall isolated yield of 95% for the target compound[1].

Evidence DimensionRegioselective product ratio (C3 vs. C1 condensation)
Target Compound Data96% selectivity for 3-methyl-4-phenyl-3-buten-2-one (C3-condensation)
Comparator Or Baseline4% selectivity for 1-phenyl-1-penten-3-one (C1-condensation baseline)
Quantified Difference24-fold higher regioselectivity for the alpha-methylated target under optimized catalytic conditions
ConditionsCo(II)-bpy complex catalysis or acid-catalyzed aldol condensation of 2-butanone and benzaldehyde

Buyers procuring precursors for specific enone architectures must account for this strict regioselectivity, as standard base-catalyzed routes will yield the incorrect structural isomer.

Enantioselective Reduction Performance for Chiral Scaffold Generation

The defining procurement advantage of 3-methyl-4-phenyl-3-buten-2-one is its performance as a prochiral substrate in asymmetric reduction workflows. When subjected to biocatalytic reduction using engineered carbonyl reductases or Baker's yeast, the compound is converted into its saturated chiral ketone equivalent with an enantiomeric excess (ee) and diastereomeric excess (de) exceeding 99% [1]. In contrast, the unbranched comparator benzylideneacetone cannot form this alpha-stereocenter upon reduction, limiting its utility in multi-stereocenter cascade syntheses[2].

Evidence DimensionStereocenter generation and enantiomeric excess (ee)
Target Compound Data>99% ee and >99% de for the resulting alpha-methylated saturated ketone
Comparator Or BaselineBenzylideneacetone (0% alpha-stereocenter generation due to lack of prochiral methyl group)
Quantified DifferenceAbsolute qualitative and quantitative advantage in generating high-purity adjacent chiral centers
ConditionsBiocatalytic reduction via engineered carbonyl reductases or Baker's yeast

This stereochemical control is essential for pharmaceutical procurement, where the compound serves as a mandatory precursor for synthesizing complex chiral amines and alcohols.

Steric Influence on Dynamic Kinetic Asymmetric Reduction (DyKAR)

The steric bulk provided by the alpha-methyl group in 3-methyl-4-phenyl-3-buten-2-one fundamentally alters its processability in advanced catalytic systems compared to unhindered enones. In Dynamic Kinetic Asymmetric Reduction (DyKAR) cascades, this specific steric environment restricts the substrate's conformation within the enzyme's catalytic cavity, enabling the precise recognition of adjacent chirality [1]. This results in isolated yields of up to 85% for specific stereoisomers (e.g., (S)-3-methyl-4-phenylbutan-2-one), a level of stereocontrol that is unattainable with sterically flat analogs[1].

Evidence DimensionConformational restriction and isolated stereoisomer yield
Target Compound DataUp to 85% isolated yield of the pure (S)-stereoisomer via DyKAR
Comparator Or BaselineSterically unhindered enones (poor conformational restriction leading to lower de/ee)
Quantified DifferenceEnhanced steric bulk enables >99% stereoisomeric purity that flat analogs cannot achieve
ConditionsEnzymatic reduction within highly restrictive catalytic cavities

Procurement teams targeting high-value chiral chemical synthesis must select this specific alpha-methylated compound to ensure compatibility with advanced stereoselective biocatalysts.

Precursor for Multi-Stereocenter Pharmaceutical Intermediates

Directly leveraging its >99% ee/de reduction profile, this compound is procured as a foundational building block in biocatalytic cascades (such as reductive amination) to synthesize complex chiral amines and active pharmaceutical ingredients (APIs)[1].

Benchmark Substrate for Regioselective Catalysis Modeling

Due to the distinct 96:4 regioselectivity observed during its synthesis from 2-butanone, it is utilized as a standard reference material for evaluating the efficacy and C3-methylene activation potential of novel transition-metal and acid catalysts [2].

Specialty Fragrance and Flavor Formulation

Benefiting from its specific lipophilicity and camphor/berry olfactory profile—which diverges sharply from the sweet/balsamic notes of unbranched benzylideneacetone—it is procured for precise formulation requirements in the cosmetics and food additive industries [3].

Physical Description

pale yellow crystalline solid with a sweet, fruity, berry, camphor odour

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

UNII

Z4887E8C9X

Other CAS

42968-14-9
1901-26-4

Wikipedia

(Z)-3-methyl-4-phenylbut-3-en-2-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-one, 3-methyl-4-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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